4-Fluoro-5-methylpyridin-2-amine

Übersicht

Beschreibung

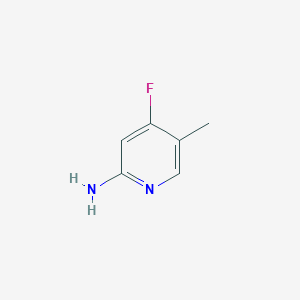

4-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2 It is a heterocyclic aromatic amine, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 5-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of 4-methylpyridin-2-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-5-methylpyridin-2-amine with a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and safe handling of fluorinating agents. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products

Oxidation: This compound N-oxide.

Reduction: This compound derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Potassium Channel Blocker

4-Fluoro-5-methylpyridin-2-amine is a derivative of 4-aminopyridine (4AP), which is known for its ability to block K channels. This mechanism is particularly beneficial in treating conditions such as multiple sclerosis (MS), where it helps improve walking by enhancing impulse conduction in demyelinated axons. The compound binds to exposed K channels, reducing the efflux of K ions and stabilizing neuronal activity .

1.2 Enhanced Pharmacological Properties

Recent studies have characterized the pharmacological properties of 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), a closely related compound, which exhibits comparable potency to 4AP but with improved physicochemical properties. Specifically, 5Me3F4AP demonstrates greater lipophilicity (logD = 0.664) and better permeability across artificial brain membranes compared to its predecessors . This suggests that derivatives like this compound could be optimized for enhanced therapeutic efficacy.

Neuroimaging Applications

2.1 PET Imaging Tracer Development

The potential of this compound as a PET imaging tracer has been explored extensively. Its derivatives, such as N-(4-[^18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), are being investigated for their ability to image aggregated tau proteins associated with Alzheimer’s disease. These tau aggregates correlate with neurodegeneration and cognitive decline, making them significant biomarkers for Alzheimer's .

2.2 Case Studies and Clinical Relevance

In clinical settings, radiolabeled derivatives of this compound have shown promise in detecting demyelinated lesions in rodent models and non-human primates using PET imaging techniques. For instance, the tracer [^18F]3-fluoro-4-aminopyridine has demonstrated high sensitivity in identifying demyelination . Ongoing studies are evaluating these compounds' safety and effectiveness in human subjects, particularly those with multiple sclerosis .

Comparative Data Table

The following table summarizes key properties and applications of this compound and its derivatives:

| Compound Name | Role | Lipophilicity (logD) | Basicity (pKa) | Application Area |

|---|---|---|---|---|

| This compound | K Channel Blocker | TBD | TBD | Neurological Disorders |

| 3-Fluoro-5-methylpyridin-4-amine | K Channel Blocker | 0.664 | 7.46 | PET Imaging for Demyelination |

| N-(4-[^18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | Tau Imaging Tracer | TBD | TBD | Alzheimer's Disease |

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-methylpyridine: Similar structure but lacks the amino group at the 2-position.

5-Fluoro-2-methylpyridine: Similar structure but lacks the amino group at the 2-position.

4-Fluoro-3-methylpyridine: Similar structure but has the methyl group at the 3-position.

Uniqueness

4-Fluoro-5-methylpyridin-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, along with an amino group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

4-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. Its unique structural features contribute to its biological activity, particularly in medicinal chemistry and pharmacology.

This compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

- Reduction : Reduction reactions can convert it into amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution : The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | m-CPBA | DCM, room temperature |

| Reduction | LiAlH4 | THF, reflux |

| Substitution | NaOMe | Methanol, elevated temperatures |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential applications in pharmacology and medicinal chemistry.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions with target proteins.

Pharmacological Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with receptors, influencing physiological responses.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit selective inhibition against certain cancer cell lines, particularly those driven by mutated forms of the epidermal growth factor receptor (EGFR). This selectivity is crucial for reducing side effects associated with traditional cancer therapies .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Data Summary

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in cancer progression; potential use in targeted therapies. |

| Receptor Interaction | Shows selective binding to mutated EGFR variants, offering a pathway for developing new drugs. |

| Neuroprotective Potential | May reduce neuroinflammation; further studies needed to confirm efficacy in neurodegenerative diseases. |

Eigenschaften

IUPAC Name |

4-fluoro-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICWTFCCBXATIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.